molecular formula C15H18N2O9 B7805233 2`,3`,5`-Triacetyluridine

2`,3`,5`-Triacetyluridine

Cat. No.: B7805233
M. Wt: 370.31 g/mol
InChI Key: RGYQEKLYYJLPSY-ZLJWCAOPSA-N
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Description

2’,3’,5’-Triacetyluridine is a prodrug of uridine, a naturally occurring nucleoside. It is more lipid-soluble than uridine and is resistant to degradation by uridine phosphorylase. This compound is cleaved by plasma esterases in vivo to release uridine . It has been studied for its potential neuroprotective effects and its ability to enhance uridine bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,3’,5’-Triacetyluridine can be synthesized by treating uridine with acetic anhydride in the presence of a catalytic amount of boron trifluoride-etherate. The crude product is then recrystallized from ethanol to yield 2’,3’,5’-triacetyluridine in 74-78% yield .

Industrial Production Methods: The industrial production of 2’,3’,5’-triacetyluridine follows similar synthetic routes but on a larger scale. The process involves the acetylation of uridine using acetic anhydride and a catalyst, followed by purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2’,3’,5’-Triacetyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

2’,3’,5’-Triacetyluridine is cleaved by plasma esterases to release uridine, which then exerts its effects by increasing the levels of uridine in the body. Uridine is involved in various biochemical pathways, including the synthesis of nucleotides and the regulation of neurotransmitter levels. It competes with 5-fluorouracil metabolites for incorporation into genetic material, reducing toxicity and cell death associated with these metabolites .

Comparison with Similar Compounds

Uniqueness: 2’,3’,5’-Triacetyluridine is unique due to its enhanced lipid solubility and resistance to degradation, which allows for better bioavailability and efficacy compared to uridine. Its ability to mitigate the toxic effects of chemotherapeutic agents like 5-fluorouracil and capecitabine makes it particularly valuable in medical applications .

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O9/c1-6(18)10(22)11-14(24,7(2)19)15(25,8(3)20)12(26-11)17-5-4-9(21)16-13(17)23/h4-5,10-12,22,24-25H,1-3H3,(H,16,21,23)/t10?,11-,12-,14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYQEKLYYJLPSY-ZLJWCAOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1C(C(C(O1)N2C=CC(=O)NC2=O)(C(=O)C)O)(C(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C([C@@H]1[C@@]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C(=O)C)O)(C(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2`,3`,5`-Triacetyluridine
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2`,3`,5`-Triacetyluridine
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2`,3`,5`-Triacetyluridine
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